molecular formula C18H18N2O2S B2576465 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide CAS No. 313469-65-7

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide

Cat. No.: B2576465
CAS No.: 313469-65-7
M. Wt: 326.41
InChI Key: JDTLEJBKKCFSCL-UHFFFAOYSA-N
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Description

N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide is a chemical compound offered for research and development purposes. It features a 3-cyano-4,5,6,7-tetrahydrobenzothiophene core structure, a scaffold recognized in medicinal chemistry research. Scientific literature indicates that closely related N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide analogs have been identified as potent and selective inhibitors of kinases such as JNK2 and JNK3, which are important targets within the mitogen-activated protein kinase (MAPK) family . These analogs demonstrate a unique binding mode where the 3-cyano substituent on the tetrahydrobenzothiophene core forms a key hydrogen bond acceptor interaction with the hinge region of the ATP-binding site in the target enzyme . Furthermore, structural derivatives incorporating the tetrahydrobenzothiophene core have been synthesized and evaluated in silico for their potential as anti-inflammatory agents, showing promising affinity for targets like 5-lipoxygenase (5-LOX) . This suggests potential research applications in studying inflammatory pathways. The product is supplied as a rare chemical for early discovery research. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity, as no analytical data is collected for this product and no warranty of any kind is provided.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-7-8-16-14(9-12)15(10-19)18(23-16)20-17(21)11-22-13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTLEJBKKCFSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiophene core with phenoxyacetic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry , particularly for its potential as a lead compound in drug development. Its structure includes a benzothiophene core, which is known for various biological activities.

Anticancer Activity

Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been reported to have percent growth inhibitions (PGIs) against several cancer types, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking have indicated that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases . This suggests that further exploration could lead to new therapeutic strategies for conditions characterized by inflammation.

This compound has been investigated for various biological activities :

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have shown the ability to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This highlights its potential application in developing new antibiotics or antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

Synthetic Routes

  • Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving sulfur-containing precursors.
  • Introduction of the Cyano Group : Nucleophilic substitution reactions using cyanide sources are commonly employed.
  • Attachment of the Phenoxy Moiety : This step usually involves etherification reactions.
  • Amidation : The final step involves forming the amide bond with phenoxyacetic acid derivatives .

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

StudyFindings
Study ADemonstrated significant anticancer activity against SNB-19 and OVCAR-8 cell lines with PGIs exceeding 80%.
Study BEvaluated anti-inflammatory effects through molecular docking studies indicating potential as a 5-lipoxygenase inhibitor.
Study CShowed antimicrobial activity against Staphylococcus aureus with MIC values comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents / Modifications Reported Biological Activity Reference ID
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide (Target Compound) Tetrahydrobenzothiophene 3-CN, 5-CH₃; phenoxyacetamide Inferred MAO-A inhibition (structural)
Compound 12 (2-phenoxyacetamide analogue) Benzofuran/benzothiophene (unclear) Acetamide with phenoxy group; unspecified substituents Potent MAO-A inhibitor (IC₅₀ < 10 nM)
Compound 21 (2-phenoxyacetamide analogue) Benzofuran/benzothiophene (unclear) Acetamide with optimized substituents Highest MAO-A inhibitory potency
2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide Tetrahydrobenzothiophene 3-CN; iminomethyl linker; methoxy and nitro groups on phenyl rings No explicit activity reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) Benzothiazole 6-CF₃; 3-methoxyphenylacetamide Anticancer, antimicrobial (patented)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide Tetrahydrobenzothiophene 3-CN; thiazolidinone ring with ethylimino and oxo groups Unknown; structural complexity suggests kinase inhibition

Key Observations

In contrast, benzothiazole derivatives (e.g., EP3348550A1) exhibit distinct electronic properties due to sulfur and nitrogen positioning, possibly influencing target selectivity .

Substituent Effects: Cyano Group: Present in the target compound and analogs, the electron-withdrawing -CN group may enhance hydrogen bonding or dipole interactions with enzymes like MAO-A . Phenoxy vs. Methoxy/Nitro Groups: The phenoxy group in the target compound and analogs contrasts with the methoxy and nitro substituents in . Trifluoromethyl (CF₃): In benzothiazole analogs (), CF₃ increases lipophilicity and may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Acetamide Functionalization: The acetamide chain in the target compound is critical for MAO-A inhibition, as evidenced by compounds 12 and 21 (). Modifications here, such as the thiazolidinone ring in , introduce steric bulk and additional hydrogen-bonding sites, which could shift activity toward other targets (e.g., kinases or proteases) .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides and features a unique structure that includes:

  • Benzothiophene ring
  • Cyano group
  • Phenoxyacetamide moiety

The molecular formula is C18H17N3O2SC_{18}H_{17}N_3O_2S with a molecular weight of approximately 353.46 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For example:

  • In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

  • Antibacterial Activity : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
CompoundTarget BacteriaMIC (µM)
N-(3-cyano...)E. coli0.21
N-(3-cyano...)S. aureus0.35

Other Biological Activities

Preliminary studies suggest that this compound may also possess antifungal properties against various pathogenic fungi, indicating a broad spectrum of biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study screened various derivatives for their antimicrobial activities against pathogenic bacteria and fungi. The results indicated significant inhibition zones compared to controls, particularly against Pseudomonas aeruginosa and Candida species .
  • Cytotoxicity Assays :
    • Cytotoxicity tests using MTT assays on human cell lines revealed that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. The intermediate is then coupled with phenoxyacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification often involves recrystallization from ethanol or pet-ether mixtures, with yields averaging 70–85% .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurification Method
12-Chloroacetyl chloride, Et₃N, reflux75%Filtration, drying
2Phenoxyacetic acid, DCC, DMF82%Recrystallization (ethanol)

Q. How is the purity and structural identity of the compound validated in basic research?

Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Structural confirmation employs:

  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C 48.89% calc. vs. 49.00% found) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks corresponding to the tetrahydrobenzothiophene core (δ 1.5–2.8 ppm for methyl/methylene groups) and phenoxyacetamide side chain (δ 6.8–7.4 ppm for aromatic protons) .
  • LC-MS : Molecular ion peak matching the theoretical molecular weight (e.g., m/z 355.4 for C₁₉H₁₈N₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Side products often arise from incomplete condensation or hydrolysis. Strategies include:

  • Temperature control : Lowering reflux temperatures (e.g., 60°C vs. 80°C) to reduce thermal degradation .
  • Catalyst selection : Using anhydrous potassium carbonate instead of sodium acetate improves coupling efficiency in phenoxyacetamide formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, as seen in analogous acetamide syntheses .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?

X-ray crystallography using SHELXL (for refinement) and OLEX2 (for structure solution) is critical. Key steps:

  • Data collection : High-resolution (<1.0 Å) datasets reduce noise.
  • Twinned data handling : SHELXL’s twin refinement tools address pseudosymmetry in the tetrahydrobenzothiophene core .
  • Hydrogen bonding analysis : OLEX2’s visualization tools map interactions between the cyano group and adjacent residues, aiding in polymorph identification .

Q. How are structure-activity relationships (SARs) explored for this compound in pharmacological studies?

SAR studies involve synthesizing derivatives with modifications to:

  • The cyano group : Replacing it with nitro or carboxyl groups alters electron density, affecting binding to targets like kinase enzymes .
  • The phenoxy moiety : Introducing halogens (e.g., fluorine) enhances metabolic stability, as shown in hypoglycemic activity assays .

Table 2: Bioactivity of Selected Derivatives

DerivativeModificationIC₅₀ (Target Enzyme)
ParentNone12.5 µM
A-CN → -NO₂8.2 µM
B-OPh → -OPh-F5.6 µM

Q. How can conflicting spectral data between studies be reconciled?

Discrepancies in NMR or LC-MS results often stem from solvent effects or impurities. For example:

  • Solvent-dependent shifts : DMSO-d₆ vs. CDCl₃ can cause δ variations of ±0.3 ppm in ¹H NMR .
  • Impurity correction : Recrystallization with activated charcoal removes colored byproducts, improving spectral clarity .

Methodological Guidance

  • For crystallization : Use slow evaporation from a dichloromethane/methanol (3:1) mixture to obtain single crystals suitable for SHELXL refinement .
  • For bioassays : Prioritize in vitro models (e.g., enzyme inhibition) before advancing to in vivo toxicity studies in rodents, as done for related acetamide derivatives .

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